Acetic acid;3-chloro-2-prop-2-enylphenol
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Overview
Description
Acetic acid;3-chloro-2-prop-2-enylphenol is a chemical compound that combines the properties of acetic acid and phenol derivatives. This compound is known for its unique chemical structure, which includes a chloro group and a prop-2-enyl group attached to the phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2-prop-2-enylphenol typically involves the reaction of 3-chloro-2-prop-2-enylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;3-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid;3-chloro-2-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Phenol: Known for its antiseptic properties and use in chemical synthesis.
Chlorophenols: A group of compounds with similar structures and varying degrees of antimicrobial activity.
Uniqueness
Acetic acid;3-chloro-2-prop-2-enylphenol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59324-50-4 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
acetic acid;3-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO.C2H4O2/c1-2-4-7-8(10)5-3-6-9(7)11;1-2(3)4/h2-3,5-6,11H,1,4H2;1H3,(H,3,4) |
InChI Key |
AQCQIVWSDBUKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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